N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-27(26,20-11-9-18(10-12-20)17-6-2-1-3-7-17)22-14-13-19-16-24-15-5-4-8-21(24)23-19/h1-12,15-16,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXGSHNUCHEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
Reacting 2-aminopyridine with 2-bromo-1-(2-bromoethyl)ketone under microwave irradiation (150°C, 15 min) forms the imidazo[1,2-a]pyridine core with a bromoethyl sidechain. The absence of solvent minimizes byproducts, while microwave heating enhances reaction kinetics.
Gabriel Synthesis for Amine Functionalization
The bromoethyl intermediate undergoes nucleophilic substitution with potassium phthalimide in DMF (80°C, 6 hr), followed by hydrazinolysis (ethanol, reflux, 4 hr) to yield 2-(2-aminoethyl)imidazo[1,2-a]pyridine . This method avoids over-alkylation and ensures >90% purity.
Preparation of [1,1'-Biphenyl]-4-sulfonyl Chloride
The sulfonyl chloride precursor is synthesized via electrophilic sulfonation and chlorination:
Sulfonation of Biphenyl
Biphenyl reacts with chlorosulfonic acid (ClSO₃H) in chloroform (0°C, 2 hr), selectively generating biphenyl-4-sulfonic acid due to the para-directing nature of the biphenyl system. Excess reagent is quenched with ice, and the sulfonic acid is isolated via filtration (yield: 78%).
Chlorination with Phosphorus Oxychloride
The sulfonic acid is treated with POCl₃ (reflux, 4 hr) to form biphenyl-4-sulfonyl chloride , which is purified by vacuum distillation (yield: 85%).
Coupling of Imidazo[1,2-a]pyridine-2-ethylamine and Biphenyl-4-sulfonyl Chloride
The final step involves sulfonamide bond formation:
Nucleophilic Acylation
2-(2-Aminoethyl)imidazo[1,2-a]pyridine is dissolved in anhydrous dichloromethane with triethylamine (2 eq). Biphenyl-4-sulfonyl chloride (1.1 eq) is added dropwise at 0°C, and the mixture is stirred for 12 hr at room temperature. The product precipitates upon neutralization with HCl (1M), yielding N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide (75–82% yield).
Analytical Characterization and Optimization
Spectroscopic Validation
Yield Optimization Strategies
- Microwave cyclization reduces reaction time from 12 hr to 15 min compared to conventional heating.
- Using DMF-DMA (dimethylformamide dimethyl acetal) during imidazo[1,2-a]pyridine synthesis enhances regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (hr) | Purity (%) |
|---|---|---|---|
| Microwave cyclization | 92 | 0.25 | 95 |
| Conventional heating | 78 | 12 | 88 |
| Gabriel synthesis | 90 | 10 | 93 |
| Sulfonamide coupling | 82 | 12 | 97 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: NaOMe, KOtBu, dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives
Substitution: Formation of substituted sulfonamide derivatives
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide is its potential as an enzyme inhibitor. Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit significant inhibitory effects on various enzymes, including:
- α-Glucosidase : Compounds similar to this compound have been shown to inhibit this enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by slowing glucose absorption in the intestine .
- Acetylcholinesterase : Inhibitors targeting this enzyme are vital for treating neurodegenerative diseases such as Alzheimer's. Research indicates that imidazo[1,2-a]pyridine derivatives can effectively inhibit acetylcholinesterase activity .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have reported that similar sulfonamide derivatives demonstrate cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cells : Compounds containing the imidazo[1,2-a]pyridine scaffold have shown promising results against breast cancer, colon cancer, and leukemia cell lines . The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.
Drug Design and Development
The unique properties of this compound make it a valuable template in drug design:
- Molecular Hybridization : The compound can serve as a starting point for synthesizing new drug candidates through molecular hybridization techniques. Researchers are exploring combinations with other pharmacophores to enhance efficacy and reduce side effects .
- Structure-Activity Relationship Studies : Understanding how modifications to the imidazo[1,2-a]pyridine and sulfonamide groups affect biological activity is crucial for optimizing lead compounds. This research can lead to the development of more potent inhibitors with specific therapeutic targets .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- The biphenyl sulfonamide group in the target compound may enhance π-π stacking interactions in biological targets compared to simpler phenyl or methyl sulfonamides .
- Fluorinated derivatives (e.g., 4-fluorophenyl in ) often exhibit improved metabolic stability and bioavailability, suggesting that the target compound could benefit from similar modifications .
Biological Activity
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features that include:
- Imidazo[1,2-a]pyridine moiety : Known for its role in various biological activities including anticancer and antimicrobial effects.
- Biphenyl sulfonamide : This structure is often associated with inhibition of specific enzyme pathways.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly targeting pathways involved in cancer proliferation.
- Antimicrobial Activity : Studies indicate that the compound exhibits antibacterial properties against various strains, potentially through disruption of bacterial cell wall synthesis.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells via the activation of specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-435 (breast cancer) | 2.09 | |
| Antimicrobial | Staphylococcus aureus | 0.5 | |
| Kinase Inhibition | BCR-ABL | 0.24 |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of the compound against several leukemia cell lines (CCRF-CEM, K-562), a notable cytotoxic effect was observed. The compound demonstrated an IC50 value significantly lower than standard treatments, indicating its potential as a novel therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
A separate investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 0.5 µM. This suggests promising applications in treating bacterial infections resistant to conventional antibiotics.
Research Findings
Recent studies have expanded on the biological activities of this compound:
- Cytotoxicity Assays : Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed that modifications to the imidazo and biphenyl groups could enhance potency.
- Mechanistic Studies : Further research is necessary to elucidate the precise molecular targets and pathways affected by this compound in both cancerous and bacterial cells.
Q & A
Q. What are the key synthetic methodologies for N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones (metal-free conditions improve atom economy) .
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for biphenyl integration) .
- Step 3 : Functionalization of the ethyl linker through amide bond formation or alkylation . Critical parameters include solvent choice (DMF or THF), temperature control (60–100°C), and purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated?
Analytical techniques include:
- NMR spectroscopy : To confirm proton environments (e.g., sulfonamide NH at δ 10–12 ppm) .
- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS m/z 437.2 [M+H]⁺) .
- X-ray crystallography : To resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data across related imidazo[1,2-a]pyridine sulfonamides?
Conflicting results (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Structural variations : Substituents on the biphenyl or imidazo[1,2-a]pyridine moieties alter steric/electronic profiles .
- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and enzyme isoforms (e.g., COX-2 vs. AChE) impact activity . Methodology :
- Perform dose-response curves under standardized conditions.
- Use molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins .
- Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What strategies optimize selectivity for neurological targets (e.g., acetylcholinesterase)?
Structural modifications to enhance blood-brain barrier (BBB) penetration and target engagement:
- Lipophilicity tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to balance logP values (~2–3) .
- Bioisosteric replacement : Replace sulfonamide with carbamate or urea to reduce off-target effects .
- In vivo validation : Use transgenic mouse models of Alzheimer’s disease to assess cognitive improvement .
Methodological Guidance
Q. How to design assays for evaluating metabolic stability?
- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo) for isoforms 3A4, 2D6 .
- Metabolite identification : High-resolution MS (HRMS) with fragmentation patterns .
Q. What computational tools predict pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP interactions .
- Molecular Dynamics (MD) : GROMACS for simulating membrane permeation (e.g., POPC lipid bilayers) .
Contradiction Analysis
Discrepancies in reported anticancer activity (e.g., vs. 3) may stem from:
- Cell line specificity : Certain derivatives show potency in HepG2 (liver) but not MCF-7 (breast) .
- Apoptosis pathway modulation : Caspase-3 activation vs. ROS generation mechanisms .
Resolution : Cross-test compounds in a panel of cell lines and perform transcriptomic profiling (RNA-seq) to identify pathway biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
